molecular formula C8H13NO2 B14734232 beta-Vinyl AE acetate CAS No. 5110-74-7

beta-Vinyl AE acetate

Cat. No.: B14734232
CAS No.: 5110-74-7
M. Wt: 155.19 g/mol
InChI Key: WIMZXQGQWLGUCS-UHFFFAOYSA-N
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Description

However, based on structural and functional analogs, it may refer to a copolymer or derivative involving vinyl acetate and another monomer (denoted as "AE"). While direct data on beta-Vinyl AE Acetate is absent, ethylene-vinyl acetate (EVA) copolymers and related vinyl acetate-based compounds serve as critical analogs for comparison.

Properties

CAS No.

5110-74-7

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-(aziridin-1-yl)but-3-enyl acetate

InChI

InChI=1S/C8H13NO2/c1-3-8(9-4-5-9)6-11-7(2)10/h3,8H,1,4-6H2,2H3

InChI Key

WIMZXQGQWLGUCS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(C=C)N1CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Beta-Vinyl AE acetate can be synthesized through several methods. One common approach involves the reaction of acetylene with acetic acid in the presence of a catalyst such as zinc acetate. This reaction typically occurs under atmospheric pressure and moderate temperatures, resulting in the formation of this compound .

Another method involves the oxidative acetoxylation of ethylene. In this process, ethylene reacts with acetic acid and oxygen in the presence of a palladium catalyst supported on silica or alumina. This reaction is carried out at elevated temperatures and pressures, producing this compound along with water as a byproduct .

Industrial Production Methods

In industrial settings, the production of this compound is often achieved through the acetylene method due to its cost-effectiveness and availability of raw materials. The process involves the vapor-phase reaction of acetylene and acetic acid over a fixed-bed catalyst, followed by purification steps to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Beta-Vinyl AE acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Beta-Vinyl AE acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of beta-Vinyl AE acetate involves its reactivity with various nucleophiles and electrophiles. The vinyl group in the compound is highly reactive, allowing it to participate in addition and polymerization reactions. The acetate moiety can undergo hydrolysis to form acetic acid, which further reacts with other compounds to produce a wide range of products .

Comparison with Similar Compounds

Ethylene-Vinyl Acetate (EVA) Copolymers

EVA is a copolymer of ethylene and vinyl acetate (VA), with properties dictated by VA content . Key distinctions include:

  • Low VA (4–40%) : Thermoplastic behavior, used in adhesives, foam, and packaging .
  • High VA (>40%) : Rubber-like elasticity, applied in footwear and sports equipment .

Table 1: EVA Properties vs. VA Content

VA Content (%) Density (g/cm³) Melting Point (°C) Key Applications
4–10 0.92–0.94 70–80 Films, adhesives
10–40 0.94–0.96 60–70 Foams, wire insulation
>40 0.96–0.98 <60 Elastic products

EVA’s flexibility, chemical resistance, and processability surpass polyethylene (PE) and polyvinyl chloride (PVC), though it has lower thermal stability .

Polyvinyl Acetate (PVAc)

PVAc, a homopolymer of vinyl acetate, lacks ethylene. It is rigid and glassy at room temperature, contrasting with EVA’s flexibility. PVAc is widely used in adhesives ("white glue") and coatings .

Table 2: EVA vs. PVAc

Property EVA (20% VA) PVAc
Tensile Strength 10–15 MPa 30–40 MPa
Glass Transition (Tg) -30°C to 0°C 28–35°C
Solubility Resistant to oils Soluble in ketones

Vinyl Acetate-Ethylene (VAE) Copolymers

VAE, another term for EVA, emphasizes the ethylene component. Its performance correlates with VA content, as shown in . VAE latexes are pivotal in water-based adhesives due to low VOC emissions .

Other Vinyl Acetate Derivatives

  • Vinyl Chloride/Vinyl Acetate Copolymer : Enhanced rigidity and flame retardancy vs. EVA, used in records and coatings .
  • Poly(vinyl acetate-co-methyl methacrylate) : Combines PVAc’s adhesion with PMMA’s weather resistance, used in paints .

Table 3: Key Polymers Compared to EVA

Polymer Key Advantage vs. EVA Limitation vs. EVA
PVAc Higher adhesion strength Brittleness below Tg
PVC-Vinyl Acetate Flame retardancy Lower flexibility
Polyethylene (LDPE) Lower cost Poor impact resistance

Research Findings and Environmental Considerations

  • Synthesis : EVA production involves free-radical polymerization under high pressure, with VA content adjustable for tailored properties .
  • Environmental Impact : Petrochemical-based EVA raises sustainability concerns; bio-based alternatives are under research .

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